molecular formula C30H35NO4 B14895154 (2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14895154
M. Wt: 473.6 g/mol
InChI Key: WNTJCPIGBWITNC-RRPNLBNLSA-N
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Description

tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a trityloxy group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the hydroxyl group of a pyrrolidine derivative with a trityloxy group, followed by the introduction of a methoxy group. The tert-butyl group is then introduced through a carboxylation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-ethoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-aminomethyl-2-((trityloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs, which may have different functional groups and, consequently, different chemical behaviors and applications.

Properties

Molecular Formula

C30H35NO4

Molecular Weight

473.6 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-methoxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C30H35NO4/c1-29(2,3)35-28(32)31-21-27(33-4)20-26(31)22-34-30(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3/t26-,27+/m0/s1

InChI Key

WNTJCPIGBWITNC-RRPNLBNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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